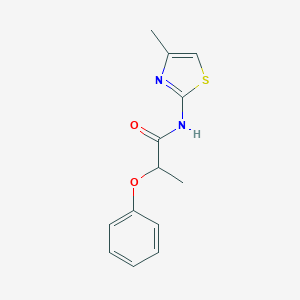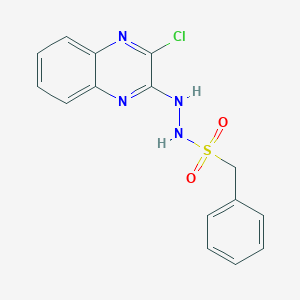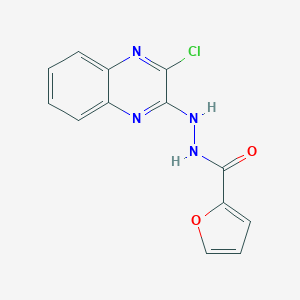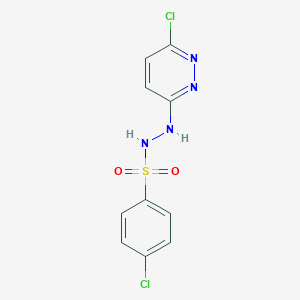
5-bromo-N-(tetrahydro-2-furanylmethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(tetrahydro-2-furanylmethyl)nicotinamide is a chemical compound that has been extensively studied for its potential scientific research applications. This compound is a derivative of nicotinamide and has been found to have interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(tetrahydro-2-furanylmethyl)nicotinamide involves its ability to bind to the catalytic domain of PARP and inhibit its activity. This inhibition leads to the accumulation of DNA damage, which enhances the efficacy of DNA-damaging agents such as chemotherapy and radiation therapy. Additionally, this compound has been found to induce cell death in cancer cells through a mechanism that is independent of PARP inhibition.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. In addition to its ability to inhibit PARP activity, this compound has been found to induce autophagy, a process by which cells recycle their own components. Autophagy has been implicated in several diseases, including cancer, neurodegenerative diseases, and infectious diseases. This compound has also been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-N-(tetrahydro-2-furanylmethyl)nicotinamide in lab experiments is its specificity for PARP inhibition. This compound has been found to be more selective for PARP inhibition than other PARP inhibitors, which may reduce the risk of side effects. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 5-bromo-N-(tetrahydro-2-furanylmethyl)nicotinamide in scientific research. One area of interest is its potential use in combination with immunotherapy in cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, this compound may have potential applications in the treatment of infectious diseases and inflammatory diseases. Further research is needed to fully explore the potential of this compound in these areas.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(tetrahydro-2-furanylmethyl)nicotinamide involves the reaction of nicotinamide with 2-bromo-1,3-propanediol in the presence of a base. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
5-bromo-N-(tetrahydro-2-furanylmethyl)nicotinamide has been extensively studied for its potential scientific research applications. One of the most promising applications of this compound is its ability to inhibit the activity of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a key role in DNA repair and has been implicated in several diseases, including cancer. Inhibition of PARP activity has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Propriétés
Formule moléculaire |
C11H13BrN2O2 |
|---|---|
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
5-bromo-N-(oxolan-2-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-4-8(5-13-6-9)11(15)14-7-10-2-1-3-16-10/h4-6,10H,1-3,7H2,(H,14,15) |
Clé InChI |
WJOXRWRPKFTQQX-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CN=C2)Br |
SMILES canonique |
C1CC(OC1)CNC(=O)C2=CC(=CN=C2)Br |
Solubilité |
42.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)



![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)

![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)

![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)




